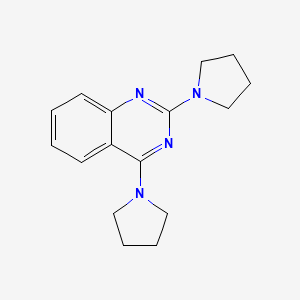

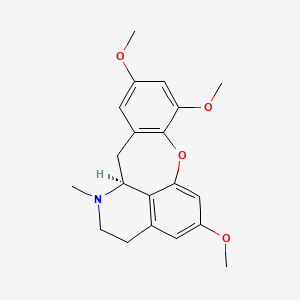

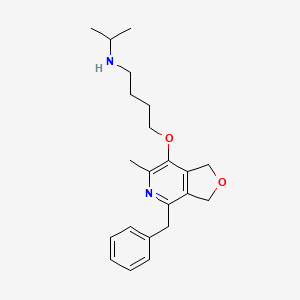

2,4-Bis(1-pyrrolidinyl)quinazoline

説明

2,4-bis(1-pyrrolidinyl)quinazoline is a member of quinazolines.

科学的研究の応用

Antiprotozoal Evaluation

2,4-Bis(1-pyrrolidinyl)quinazoline derivatives have been studied for their potential antiprotozoal activity. One study focused on the design and synthesis of these derivatives and evaluated their effectiveness against protozoan parasites like Plasmodium falciparum, Leishmania donovani, and Trypanosoma brucei brucei. The research showed promising antiprotozoal activity, suggesting potential applications in treating diseases caused by these parasites (Guillon et al., 2020).

Novel Syntheses for Biological Libraries

A study on condensation reactions of guanidines with bis-electrophiles led to the creation of a quinazoline library, providing novel nitrogen-rich heterocycles. These compounds are valuable for screening libraries in the discovery of new modulators of biological targets (Arnold et al., 2013).

Agricultural Applications

The synthesis and evaluation of some quinazoline derivatives showed significant antifungal and antibacterial activities. This suggests potential applications of these compounds in agriculture, particularly in protecting crops against various fungal and bacterial pathogens (Kale & Durgade, 2017).

Antimalarial Drug Lead Development

Research exploring the synthesis of novel quinazolin-2,4-dione analogs highlighted their potential as inhibitors against malaria. The study involved in silico molecular docking studies to analyze the interaction of these compounds with the active site of a target enzyme in Plasmodium falciparum, revealing their potential as antimalarial drug leads (Abdelmonsef et al., 2020).

Electroluminescence in Organic Light-Emitting Diodes (OLEDs)

In a study on iridium complexes with quinazoline units, these complexes displayed high efficiency in orange-red electroluminescence, suggesting their use in OLED technology. This could pave the way for advancements in display and lighting technologies (Han et al., 2017).

特性

製品名 |

2,4-Bis(1-pyrrolidinyl)quinazoline |

|---|---|

分子式 |

C16H20N4 |

分子量 |

268.36 g/mol |

IUPAC名 |

2,4-dipyrrolidin-1-ylquinazoline |

InChI |

InChI=1S/C16H20N4/c1-2-8-14-13(7-1)15(19-9-3-4-10-19)18-16(17-14)20-11-5-6-12-20/h1-2,7-8H,3-6,9-12H2 |

InChIキー |

VGDXTDLSFZUVNN-UHFFFAOYSA-N |

正規SMILES |

C1CCN(C1)C2=NC(=NC3=CC=CC=C32)N4CCCC4 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(3-pyridinyl)-4H-pyrano[3,2-c]pyridine-3-carboxylic acid methyl ester](/img/structure/B1198524.png)

![2-[Bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+)](/img/structure/B1198527.png)

![[(1S,3R,5S,6aS,7R,8R,10S,10aS)-1,3-diacetyloxy-10-hydroxy-7,8-dimethyl-7-[(2E)-3-methylpenta-2,4-dienyl]-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] 2-methylpropanoate](/img/structure/B1198532.png)